molecular formula C7H12N4O B11739122 3-Amino-N,n,1-trimethyl-1H-pyrazole-4-carboxamide

3-Amino-N,n,1-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B11739122
M. Wt: 168.20 g/mol
InChI Key: SIDOLMODGGCVPE-UHFFFAOYSA-N
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Description

3-Amino-N,n,1-trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,n,1-trimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3-amino-1H-pyrazole-4-carboxamide with methylating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,n,1-trimethyl-1H-pyrazole-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-N,n,1-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N,n,1-trimethyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trimethyl substitution pattern enhances its stability and makes it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

3-amino-N,N,1-trimethylpyrazole-4-carboxamide

InChI

InChI=1S/C7H12N4O/c1-10(2)7(12)5-4-11(3)9-6(5)8/h4H,1-3H3,(H2,8,9)

InChI Key

SIDOLMODGGCVPE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)C(=O)N(C)C

Origin of Product

United States

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